
2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide” is a chemical compound that has garnered attention for its potential use in various industries. It is known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves reacting with certain substances under basic conditions, followed by the removal of specific groups and reductive amination . A series of novel derivatives of this compound were designed, synthesized, and evaluated for their biological activities .Molecular Structure Analysis
The molecular formula of this compound is C21H22N6O2. The molecular weight is 390.447. The structure of the compound was confirmed by spectral data .Chemical Reactions Analysis
This compound has been found to inhibit the catalytical activity of certain enzymes at tested concentrations . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 390.447 and a molecular formula of C21H22N6O2. More detailed physical and chemical properties are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Compounds structurally related to "2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide" are frequently explored in the context of developing new therapeutic agents due to their potential biological activities. For instance, novel benzodifuranyl derivatives, including various heterocyclic compounds such as thiazolopyrimidines, have been synthesized for their anti-inflammatory and analgesic properties. These compounds are screened as cyclooxygenase inhibitors, showcasing significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such research underscores the utility of these molecules in medicinal chemistry for discovering new drugs with potential therapeutic applications.
Biological and Pharmacological Research
In the realm of pharmacological research, the structural motifs similar to "this compound" have been identified as key frameworks in developing drugs targeting specific receptors or enzymes. For example, piperazine and pyridine derivatives have been synthesized and evaluated for antimicrobial activities, demonstrating modest to variable activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This highlights the potential of such compounds in developing new antimicrobial agents.
Targeted Drug Development
Another significant application involves targeting specific receptors, such as dopamine receptors, to develop novel therapeutics for neurological disorders. Research into G protein-biased dopaminergics based on pyrazolo[1,5-a]pyridine substructures has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, demonstrating potential as novel therapeutics for conditions like schizophrenia (Möller et al., 2017).
Antitumor Applications
Furthermore, bis-indole derivatives featuring pyridine or piperazine linkers have shown significant antitumor activity. These compounds were evaluated in human cell lines, revealing that pyridine derivatives exhibited greater activity compared to piperazine derivatives. Such studies are crucial for understanding the structure-activity relationships that guide the design of new antitumor agents (Andreani et al., 2008).
Zukünftige Richtungen
The future directions for this compound involve further development and evaluation of its biological activities. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists .
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, contributing to their biological and therapeutic value .
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular signaling and function, which could contribute to its biological and therapeutic effects .
Action Environment
The action, efficacy, and stability of 2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide can be influenced by various environmental factors. These include the pH and composition of the biological medium, the presence of other molecules and ions, and the temperature. Changes in these factors can affect the compound’s solubility, stability, and interactions with its targets .
Eigenschaften
IUPAC Name |
2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-29-18-7-3-2-6-17(18)20(28)25-16-14-23-21(24-15-16)27-12-10-26(11-13-27)19-8-4-5-9-22-19/h2-9,14-15H,10-13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJMTNMDGKAVTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

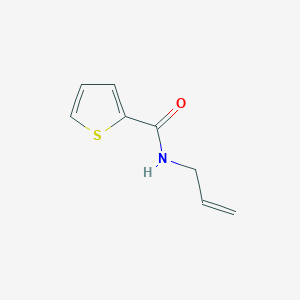
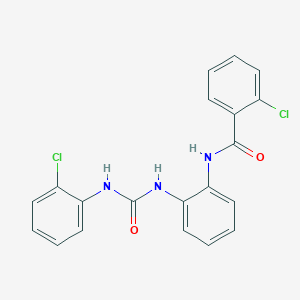

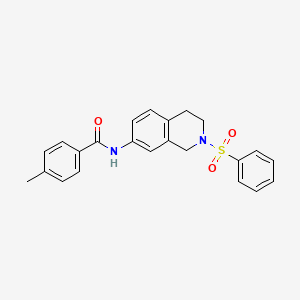
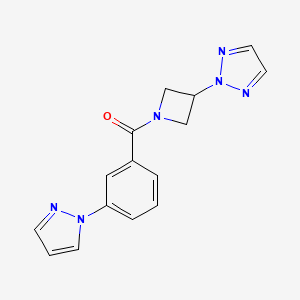

![1,3,8,8-tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2534180.png)
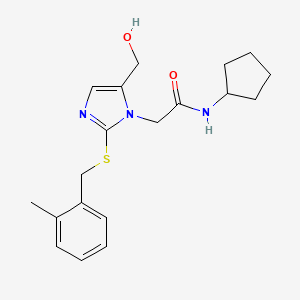

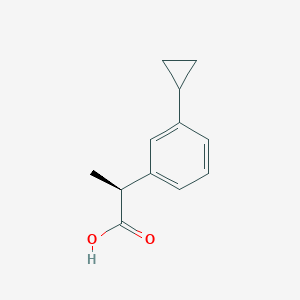
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2534185.png)
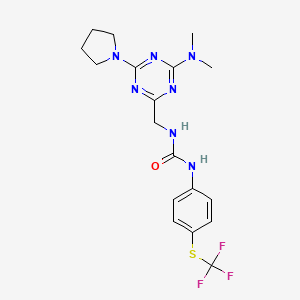
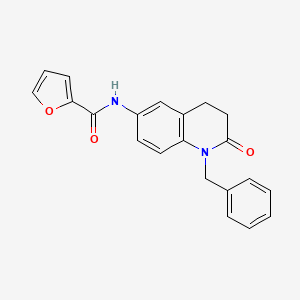
![1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane](/img/structure/B2534191.png)